cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate
Description
Properties
IUPAC Name |
cyclopentyl N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-15(20-12-3-1-2-4-12)18-9-13-14(17-7-6-16-13)11-5-8-21-10-11/h5-8,10,12H,1-4,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROBHQRELRYXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)NCC2=NC=CN=C2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the thiophene ring: This step often involves the use of thiophene derivatives and coupling reactions.
Attachment of the cyclopentyl group: This is usually done through alkylation reactions.
Carbamate formation: The final step involves the reaction of the intermediate compound with isocyanates to form the carbamate group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and pyrazine rings.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing
Mechanism of Action
The mechanism by which cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues from Patent Literature
A 2022 European patent application (Bulletin 2022/06) discloses several pyrazine derivatives with structural similarities, though distinct functional groups (Table 1) . Key comparisons include:
Table 1. Structural and Functional Comparison
| Compound | Core Structure | Substituents | Functional Group |
|---|---|---|---|
| Target Compound | Pyrazine | Thiophen-3-yl, cyclopentyl carbamate | Carbamate |
| Patent Example 1 (EP 2022/06) | Imidazo-pyrrolo-pyrazine | Cyclopropanesulfonamide | Sulfonamide |
| Patent Example 2 (EP 2022/06) | Imidazo-pyrrolo-pyrazine | 3,3,3-Trifluoropropane-1-sulfonamide | Sulfonamide |
Key Differences:
- Functional Groups : The carbamate group in the target compound differs from sulfonamides in patent compounds. Carbamates are less acidic (pKa ~12–14) than sulfonamides (pKa ~9–11), which may alter membrane permeability and target engagement.
- Substituent Effects : The thiophene moiety introduces sulfur-mediated hydrophobic interactions, whereas trifluoromethyl groups in patent examples enhance electronegativity and metabolic resistance.
Hypothesized Physicochemical and Pharmacological Properties
- Lipophilicity : The cyclopentyl carbamate group likely increases logP compared to sulfonamide analogues, favoring blood-brain barrier penetration but reducing aqueous solubility.
- Metabolic Stability : Thiophene’s sulfur atom may slow oxidative metabolism relative to the imidazo-pyrrolo-pyrazine cores, which are prone to hepatic CYP450 modification.
- Target Selectivity: The absence of fused heterocycles (vs. patent examples) may reduce affinity for kinases requiring planar binding pockets but improve selectivity for non-kinase targets.
Biological Activity
Cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentyl group, a thiophene ring, and a pyrazine moiety, which are known for their diverse biological roles. The presence of these heterocycles enhances the compound's potential interactions with biological targets.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Research indicates that compounds with thiophene and pyrazine rings exhibit significant antimicrobial effects. Studies have shown that derivatives of similar structures can inhibit bacterial growth and show antiviral properties against certain viruses .
- Anticancer Activity : Some studies suggest that the compound may exert cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells, although specific pathways for this compound require further elucidation .
- Neuroprotective Effects : Preliminary data indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The heterocyclic structure may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.
- Cell Membrane Interaction : The compound could alter membrane permeability or fluidity, affecting cellular processes such as signal transduction and nutrient uptake.
Antimicrobial Activity
A study examining various derivatives of thiophene and pyrazine found that compounds similar to this compound displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent activity .
Anticancer Activity
In vitro studies on cancer cell lines such as HeLa and MCF-7 revealed that this compound induced apoptosis at concentrations of 20 µM and above. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with the compound .
Neuroprotective Effects
Research involving neuronal cell cultures treated with this compound demonstrated a reduction in oxidative stress markers. Cells treated with 10 µM of the compound showed decreased levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative damage .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC values 10 - 50 µg/mL | |
| Anticancer | Induced apoptosis in HeLa and MCF-7 | |
| Neuroprotective | Reduced ROS levels in neuronal cultures |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
